1-Cyclohexylmethyl-piperidine-4-carbonitrile
Description
Properties
IUPAC Name |
1-(cyclohexylmethyl)piperidine-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2/c14-10-12-6-8-15(9-7-12)11-13-4-2-1-3-5-13/h12-13H,1-9,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRLQEGYAZOIRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2CCC(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrochloride Salt Formation from Protected Precursors
- Starting from tert-butyl 4-cyanopiperidine-1-carboxylate , treatment with 4N HCl in 1,4-dioxane or ethyl acetate at room temperature (20°C) for 0.75–1 hour efficiently cleaves the Boc protecting group and yields piperidine-4-carbonitrile hydrochloride as a white solid with high purity.
| Yield (g) | Reaction Conditions | Notes on Operation |
|---|---|---|
| 2.12 | HCl in ethyl acetate, 20°C, 1 h | Solvent removal by reduced pressure; product isolated as white solid |
| ~1.56 | HCl in methanol/isopropyl alcohol, 20°C, overnight | Direct use in subsequent steps without further purification |
This intermediate is crucial for subsequent N-alkylation steps.
N-Alkylation with Cyclohexylmethyl Group
Palladium-Catalyzed Coupling
- A palladium-catalyzed reaction using piperidine-4-carbonitrile hydrochloride , sodium tert-butoxide, palladium(II) acetate, and tri-tert-butylphosphonium tetrafluoroborate in xylene at 100°C for 1 hour has been reported to couple piperidine derivatives with aryl bromides. While this example involves a different aryl group, the methodology is adaptable for N-alkylation with cyclohexylmethyl halides or equivalents under similar conditions.
Alternative Synthetic Routes
Reductive Amination Approach
- Using 4-cyanopiperidine and cyclohexanecarboxaldehyde or cyclohexylmethyl aldehyde in the presence of a reducing agent such as sodium triacetoxyborohydride in tetrahydrofuran with acetic acid allows formation of the N-cyclohexylmethyl derivative via reductive amination. This method provides high yields (~88%) and avoids the need for pre-formed alkyl halides.
| Step | Reagents and Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive Amination | 4-cyanopiperidine + cyclohexylmethyl aldehyde + NaBH(OAc)3 + AcOH in THF | 88 | Workup includes aqueous washes and HCl salt formation |
Functional Group Transformations and Purifications
- The nitrile group at the 4-position can be converted into other functionalities (e.g., amides, carboxylic acids) if needed by hydrolysis or other transformations.
- The free base or hydrochloride salt forms are isolated by crystallization or solvent evaporation.
- Purification often involves silica gel chromatography or recrystallization from ethyl acetate/hexane mixtures.
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Compound | Reaction Type | Reagents/Conditions | Yield/Notes |
|---|---|---|---|---|
| 1 | tert-Butyl 4-cyanopiperidine-1-carboxylate → Piperidine-4-carbonitrile hydrochloride | Boc deprotection | 4N HCl in 1,4-dioxane or EtOAc, 20°C, 0.75–1 h | High purity white solid; direct use possible |
| 2 | Piperidine-4-carbonitrile hydrochloride + cyclohexylmethyl electrophile | N-alkylation | Pd-catalyzed coupling or alkyl halide with base | Variable; conditions optimized per substrate |
| 3 | 4-Cyanopiperidine + cyclohexylmethyl aldehyde | Reductive amination | NaBH(OAc)3, AcOH, THF, room temp | ~88% yield; efficient and scalable |
| 4 | Final product purification | Crystallization/Chromatography | Silica gel chromatography; ethyl acetate/hexane | High purity product obtained |
Research Findings and Notes
- The hydrochloride salt formation from Boc-protected intermediates is rapid and efficient, with reaction completion confirmed by TLC within 45 minutes to 1 hour.
- Palladium-catalyzed coupling methods offer a versatile route for N-substitution, though requiring careful control of reaction conditions (temperature, ligand choice) to maximize yield and purity.
- Reductive amination provides a straightforward and high-yielding alternative to direct alkylation, particularly useful when aldehyde precursors are available.
- The presence of the nitrile group is stable under these conditions and allows further chemical modifications if desired.
- Purification by crystallization of the hydrochloride salt is a common and effective method to obtain analytically pure material suitable for pharmaceutical or research applications.
Chemical Reactions Analysis
1-Cyclohexylmethyl-piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of catalysts such as palladium on carbon to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrile group, leading to the formation of amides or other substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
1-Cyclohexylmethyl-piperidine-4-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-Cyclohexylmethyl-piperidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the piperidine ring can interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects.
Comparison with Similar Compounds
The following analysis compares 1-Cyclohexylmethyl-piperidine-4-carbonitrile with structurally related piperidine and heterocyclic carbonitriles, emphasizing molecular features, stability, and functional differences.
Structural and Functional Group Comparisons
Table 1: Key Properties of Structurally Related Compounds
Critical Analysis of Structural Differences
Substituent Effects :
- Cyclohexylmethyl vs. Cyclopropylmethyl : The cyclohexylmethyl group in the target compound provides greater steric bulk and lipophilicity compared to the strained cyclopropylmethyl group in 1-(Cyclopropylmethyl)piperidine-4-carbonitrile. This may reduce metabolic clearance but lower aqueous solubility .
- Carbonitrile Position : The 4-position carbonitrile in the target compound contrasts with the pyridine-3-carbonitrile in . The position affects electronic distribution; piperidine’s saturated ring enhances basicity compared to pyridine’s aromatic system .
Functional Group Impact: Carbonitrile vs. Carboxylic Acid/Ester: The carbonitrile group in the target compound is less polar than the carboxylic acid or ethoxycarbonyl groups in , suggesting lower solubility but better membrane permeability. The nitrile’s resistance to hydrolysis improves stability compared to esters . Cyclohexylcarbonyl vs.
Stability and Reactivity: 1-Piperidinocyclohexanecarbonitrile () demonstrates long-term stability (≥5 years at -20°C), suggesting that the target compound may share similar stability if stored properly. However, incompatibility with strong acids/bases or oxidizers (as noted in ) implies that the carbonitrile group could decompose under harsh conditions, releasing toxic gases (e.g., NOₓ) .
Biological Activity
1-Cyclohexylmethyl-piperidine-4-carbonitrile (CPPC) is a piperidine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by:
- A piperidine ring with a nitrogen atom.
- A cyclohexylmethyl group attached to the piperidine.
- A nitrile group at the fourth position.
This unique structure allows for various interactions with biological targets, making it a subject of interest in medicinal chemistry.
The biological activity of CPPC is primarily attributed to its interaction with specific molecular targets. The nitrile group can undergo nucleophilic addition reactions, while the piperidine ring may interact with enzymes and receptors involved in inflammatory and antimicrobial pathways. These interactions can modulate cellular processes, leading to observed therapeutic effects.
Antimicrobial Properties
Research indicates that CPPC exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for CPPC against selected strains are summarized in Table 1.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15.6 |
| Escherichia coli | 62.5 |
| Mycobacterium tuberculosis | 0.5 |
These findings suggest that CPPC could be a promising candidate for developing new antimicrobial agents, particularly against resistant strains of bacteria.
Anti-inflammatory Activity
In addition to its antimicrobial properties, CPPC has been studied for its anti-inflammatory effects. Preliminary studies indicate that it may inhibit pro-inflammatory cytokines and reduce inflammation markers in cell models. The compound's ability to modulate inflammatory pathways could have implications for treating conditions like arthritis and other inflammatory diseases.
Case Studies
Several case studies have highlighted the biological activity of CPPC:
- Study on Antimicrobial Efficacy : A recent study tested CPPC against a panel of bacterial strains, revealing potent activity against M. tuberculosis. The study reported an MIC of 0.5 µg/mL, indicating strong efficacy compared to traditional antibiotics .
- Anti-inflammatory Mechanism Exploration : Another investigation focused on the anti-inflammatory potential of CPPC in a mouse model of induced inflammation. Results showed a significant reduction in edema and inflammatory markers after treatment with CPPC compared to a control group .
- Comparative Analysis with Other Piperidine Derivatives : Research comparing CPPC with similar compounds such as 1-Benzylpiperidine demonstrated that the nitrile group enhances its biological activity, particularly in antimicrobial applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
